molecular formula C10H12ClNO4 B6611761 Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate CAS No. 5445-00-1

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate

Cat. No. B6611761
CAS RN: 5445-00-1
M. Wt: 245.66 g/mol
InChI Key: RIZCOOSPIUVTAU-UHFFFAOYSA-N
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Description

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate, also known as ECA, is an organic compound with a wide range of applications in the scientific community, particularly in the fields of biochemistry and physiology. ECA is an important reagent in organic synthesis, and its unique properties make it an ideal tool for a wide range of research applications.

Scientific Research Applications

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an important reagent in organic synthesis and is widely used in the scientific community for a variety of research applications. It is used as a catalyst in the synthesis of a variety of organic compounds and is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. This compound is also used in the synthesis of polymers, polysaccharides, and other polymeric materials. In addition, it is used in the synthesis of polymeric materials for biomedical applications, such as tissue engineering and drug delivery.

Mechanism of Action

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is a versatile and effective reagent for organic synthesis and has been used in a variety of research applications. The mechanism of action of this compound is based on its ability to form covalent bonds with other molecules. It is believed that the formation of covalent bonds between this compound and other molecules is facilitated by the presence of a nucleophilic group on the this compound molecule. The nucleophilic group is capable of forming covalent bonds with other molecules, which can then be used to form new molecules or modify existing molecules.
Biochemical and Physiological Effects
This compound has been studied extensively in biochemistry and physiology, and its effects on biochemical and physiological processes have been reported. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, this compound has been shown to modulate the activity of several hormones, including insulin and glucagon. It has also been shown to have an effect on the expression of certain genes and to modulate the activity of certain proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an important reagent for organic synthesis, and it has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a wide range of research applications. However, there are some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care, and it is also expensive.

Future Directions

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate has a wide range of applications in the scientific community, and there are many potential future directions for research. One potential future direction is to explore the use of this compound in the synthesis of new compounds and materials. In addition, further research could be conducted to explore the potential therapeutic applications of this compound. Another potential future direction is to explore the use of this compound as a catalyst in the synthesis of polymers and other polymeric materials. Finally, further research could be conducted to explore the potential applications of this compound in the field of tissue engineering and drug delivery.

Synthesis Methods

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is synthesized through a series of reactions involving the reaction of ethyl chloroacetate with 3-amino-5-methyl-2-furancarboxylic acid. The reaction is conducted in a basic medium, such as sodium hydroxide or potassium hydroxide, and the product is isolated and purified by column chromatography. The synthetic procedure is simple and efficient, and the product is stable and can be stored for long periods of time.

properties

IUPAC Name

ethyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-2-15-10(14)8-4-3-7(16-8)6-12-9(13)5-11/h3-4H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZCOOSPIUVTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280962
Record name ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5445-00-1
Record name NSC19430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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